REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]([CH3:14])[CH3:13])=[CH:6][CH:5]=1)([O-])=O.[ClH:15]>O1CCOCC1>[ClH:15].[ClH:15].[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][N:12]([CH3:13])[CH3:14])=[CH:8][CH:9]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1=CC=C(C=C1)CCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |